3-Chloro-2-(2-methoxyphenoxy)aniline
Overview
Description
3-Chloro-2-(2-methoxyphenoxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a methoxyphenoxy group at the second position of the aniline ring
Mechanism of Action
Target of Action
Phenylamine compounds, which this compound is a derivative of, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that phenylamine compounds generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Phenylamine compounds, in general, can participate in various biochemical reactions, including redox reactions and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-methoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 2-methoxyphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(2-methoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2-(2-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of chloro and methoxy substituents on the biological activity of aniline derivatives. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor for the synthesis of various functional materials .
Comparison with Similar Compounds
3-Chloro-2-(2-methylphenoxy)aniline: Similar structure with a methyl group instead of a methoxy group.
3-Chloro-2-(2-ethoxyphenoxy)aniline: Similar structure with an ethoxy group instead of a methoxy group
Uniqueness: 3-Chloro-2-(2-methoxyphenoxy)aniline is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical and biological properties. The combination of these groups influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-2-(2-methoxyphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-7-2-3-8-12(11)17-13-9(14)5-4-6-10(13)15/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNXJTZWQLOTKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.